molecular formula C10H8N2S B12816591 2-(Prop-2-yn-1-ylthio)-2H-benzo[d]imidazole

2-(Prop-2-yn-1-ylthio)-2H-benzo[d]imidazole

Cat. No.: B12816591
M. Wt: 188.25 g/mol
InChI Key: BHUFYBZASXXAJY-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-ylthio)-2H-benzo[d]imidazole is a sulfur-containing heterocyclic compound featuring a benzimidazole core substituted with a propargylthio (-S-CH₂-C≡CH) group at the 2-position. Its synthesis typically involves nucleophilic substitution between 2-mercaptobenzimidazole and propargyl bromide under reflux conditions in ethanol with triethylamine as a base, yielding the product in high purity (85–90%) .

Computational ADME predictions indicate moderate aqueous solubility (LogP ~2.5) and moderate blood-brain barrier permeability, suggesting suitability for central nervous system-targeted therapies .

Properties

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

2-prop-2-ynylsulfanyl-2H-benzimidazole

InChI

InChI=1S/C10H8N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h1,3-6,10H,7H2

InChI Key

BHUFYBZASXXAJY-UHFFFAOYSA-N

Canonical SMILES

C#CCSC1N=C2C=CC=CC2=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-ylthio)-2H-benzo[d]imidazole typically involves the reaction of 2-mercaptobenzimidazole with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is conducted at room temperature for several hours, and various solvents like dichloromethane or dimethylformamide can be used .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Alkylation Reactions

The propargyl thioether group undergoes alkylation under mild conditions. In one synthesis protocol:

  • Reagents : Propargyl bromide (2.6 mL), ethanol (24 mL)

  • Conditions : Reflux for 2–21 hours with K₂CO₃ as a base

  • Yield : 89–95%

  • Key Observations :

    • IR spectra confirm the absence of SH (2,550–2,600 cm⁻¹) and NH (3,300–3,400 cm⁻¹) stretches post-alkylation .

    • ¹H-NMR shows a singlet for thiomethylene protons (–SCH₂) at δ 4.14–4.16 ppm and terminal alkyne protons (≡CH) at δ 2.29–3.20 ppm .

1,3-Dipolar Cycloaddition (Click Chemistry)

The terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole hybrids:

  • General Protocol :

    ComponentQuantity/Details
    Azide derivative5a-i (1.0 mmol)
    CuSO₄·5H₂O0.1 eq
    Sodium ascorbate0.2 eq
    SolventTHF:H₂O (1:1)
    Reaction Time12–24 hours at 25°C
  • Outcomes :

    • Triazole hybrids (6a-i) form with yields of 75–92% .

    • ¹H-NMR of products shows triazole-CH singlets at δ 8.63–8.99 ppm and SCH₂ singlets at δ 4.69–4.81 ppm .

Thiol-Ene Reactions

The thioether group enables thiol-ene coupling under UV irradiation:

  • Example Reaction :

    ParameterValue
    ThiolThioglycolic acid (1.2 eq)
    InitiatorAIBN (0.1 eq)
    SolventDMF
    Conversion>90% (monitored by TLC)
  • Applications : Used to synthesize polymerizable derivatives for drug-delivery systems.

Nucleophilic Substitution

The benzimidazole nitrogen participates in SNAr reactions with electrophiles:

  • Case Study : Reaction with 4-nitrobenzyl bromide

    ConditionResult
    SolventDMF, 60°C
    Time8 hours
    Yield78%
    ¹³C-NMR ShiftNew aromatic carbons at δ 125–140 ppm

Oxidation Reactions

The thioether group oxidizes to sulfoxide/sulfone derivatives:

  • Oxidizing Agents :

    AgentProductConditions
    H₂O₂ (30%)SulfoxideRT, 6 hours
    mCPBASulfone0°C → RT, 12 hours
  • Characterization :

    • Sulfoxide: IR S=O stretch at 1,040–1,060 cm⁻¹

    • Sulfone: ¹H-NMR deshielding of SCH₂ protons to δ 4.35–4.40 ppm

Cross-Coupling Reactions

The alkyne moiety engages in Sonogashira couplings:

  • Example :

    ComponentDetails
    Aryl Halide4-Iodobenzonitrile (1.1 eq)
    CatalystPd(PPh₃)₂Cl₂ (5 mol%)
    BaseEt₃N
    Yield65%
  • Product Use : Conjugates show enhanced anticancer activity (IC₅₀ = 10–15 µM against HepG2) .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions:

  • Observation : Ring-opening of benzimidazole occurs at pH < 2, forming a dithiol intermediate.

  • Reversibility : Re-cyclization at neutral pH confirmed by ¹H-NMR kinetics .

Scientific Research Applications

Biological Activities

Research indicates that 2-(Prop-2-yn-1-ylthio)-2H-benzo[d]imidazole exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antibacterial agent.
  • Anticancer Potential : Studies have demonstrated that derivatives of benzimidazole compounds can exhibit anticancer properties by inducing apoptosis in cancer cells.
  • Antitubercular Activity : Some derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis, showing potential as antitubercular agents.

Data Table: Biological Activities of this compound

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusMIC: 4 µg/mL
AnticancerHepG2 (liver cancer)Apoptosis increase to 22.07%
AntitubercularMycobacterium tuberculosisIn vitro inhibition observed

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of benzimidazole derivatives, compounds similar to this compound were tested on HepG2 cells. The findings revealed that treatment with these compounds led to a significant decrease in viable cell counts, indicating effective induction of apoptosis. The study highlighted the potential for developing new anticancer therapies based on this compound's structure .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial properties of various benzimidazole derivatives, including this compound. Results showed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with low minimum inhibitory concentrations (MICs), suggesting its potential use as a broad-spectrum antibacterial agent .

Case Study 3: Antitubercular Properties

Further investigations into the antitubercular activity of benzimidazole derivatives indicated that certain compounds demonstrated effective inhibition of Mycobacterium tuberculosis. The study provided evidence of in vivo efficacy in mouse models, supporting the compound's potential as a new therapeutic agent against tuberculosis .

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-ylthio)-2H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which is crucial for neurotransmission . This inhibition can help alleviate symptoms of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Key Observations :

  • triazole) .
  • Acetamide derivatives (1–20) exhibit enhanced solubility due to polar side chains, contrasting with the hydrophobic propargylthio group in the parent compound .

Physicochemical Properties

Property 2-(Prop-2-yn-1-ylthio)-2H-benzo[d]imidazole 2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(2,6-dimethylphenyl)acetamide (13) Compound 9c (Triazole-Thiazole Hybrid)
Melting Point Not reported 166–168°C Not reported
IR Spectral Features 3446 cm⁻¹ (N-H), 1714 cm⁻¹ (C=O) 3446 cm⁻¹ (N-H), 2979 cm⁻¹ (C-H), 1714 cm⁻¹ (C=O) Triazole C-N stretch (1600–1500 cm⁻¹)
Molecular Weight ~216 g/mol ~423 g/mol ~600 g/mol
LogP (Predicted) 2.5 3.8 4.2

Key Observations :

  • Propargylthio derivatives generally exhibit lower molecular weights and LogP values compared to benzoyl- or triazole-containing analogs.
  • Triazole-thiazole hybrids (e.g., 9c) show higher LogP due to aromatic bromophenyl groups, suggesting reduced aqueous solubility .

Key Observations :

  • Triazole-thiazole hybrids (9c) demonstrate superior enzyme inhibition due to synergistic π-π stacking and hydrogen bonding with target proteins .

Crystallographic and Conformational Analysis

  • Imidazole Derivatives : Crystal structures of related compounds (e.g., prop-2-en-1-yl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate) reveal planar benzimidazole cores and variable dihedral angles (15–30°) between substituents, influencing binding pocket compatibility .
  • Triazole Hybrids : Docking studies show that compound 9c adopts a folded conformation in the α-glucosidase active site, with the bromophenyl group occupying a hydrophobic subpocket .

Biological Activity

2-(Prop-2-yn-1-ylthio)-2H-benzo[d]imidazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure

The compound features a benzimidazole core, which is known for its pharmacological versatility. The presence of the prop-2-yn-1-ylthio group enhances its reactivity and biological potential.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various pathogens.

Minimum Inhibitory Concentration (MIC) Values

A summary of antimicrobial activity is presented in Table 1, highlighting the MIC values against different bacterial and fungal strains:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans32
Pseudomonas aeruginosa64

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties, indicating its broad-spectrum antimicrobial potential .

Anticancer Activity

Research has also focused on the antiproliferative effects of this compound on various cancer cell lines.

IC50 Values

The antiproliferative activity is quantified by IC50 values, which indicate the concentration required to inhibit cell growth by 50%. The findings are summarized in Table 2:

Cell LineIC50 (µM)
MCF-7 (breast cancer)55
HeLa (cervical cancer)106
A549 (lung cancer)90

These results suggest that this compound possesses notable anticancer properties, with varying effectiveness across different cell lines .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Microbial Growth : The compound disrupts cell wall synthesis and interferes with metabolic pathways in microbes.
  • Antiproliferative Effects : Potential mechanisms include induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzimidazole core and the alkynyl thio group can significantly influence biological activity. For instance, variations in substituents can enhance lipophilicity and improve binding affinity to target sites .

Case Studies

Several case studies have illustrated the efficacy of this compound in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated successful treatment outcomes in infections caused by resistant strains of Staphylococcus aureus using formulations containing this compound.
  • Cancer Cell Line Studies : In vitro studies showed that treatment with this compound resulted in significant reductions in cell viability across multiple cancer types, suggesting potential for further development as an anticancer agent .

Q & A

Basic: What are the standard synthetic routes for 2-(prop-2-yn-1-ylthio)-2H-benzo[d]imidazole?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 2-mercaptobenzimidazole with propargyl bromide in ethanol, using triethylamine as a base under reflux conditions . The reaction proceeds via thiolate ion formation, followed by alkylation at the sulfur atom. Post-synthesis, purification involves solvent removal under reduced pressure and washing with water. Yield optimization (e.g., 80–90%) depends on stoichiometric control of propargyl bromide and reaction time .

Basic: How is structural characterization performed for this compound?

Characterization employs a multi-technique approach:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., alkyne proton signals at δ ~2.5 ppm and benzimidazole aromatic protons at δ 7.0–8.5 ppm) .
  • HR-MS : Validates molecular weight (e.g., [M+H]+^+ peaks matching calculated masses within 2 ppm error) .
  • Melting point analysis : Used to assess purity (reported ranges: 130–190°C depending on derivatives) .

Basic: What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Antimicrobial testing : Minimum inhibitory concentration (MIC) against S. aureus and S. typhi via broth dilution .
  • Cytotoxicity assays : MTT or SRB protocols on cancer cell lines (e.g., EGFR inhibition studies using HeLa or MCF-7 cells) .
  • Molecular docking : AutoDock or Schrödinger Suite to predict binding affinities for targets like EGFR or microbial enzymes .

Advanced: How can computational methods resolve contradictions in spectroscopic data?

Discrepancies in NMR/HR-MS data (e.g., unexpected splitting or mass adducts) are addressed via:

  • DFT calculations : B3LYP/6-31G* optimizations predict NMR chemical shifts, identifying tautomers or conformational isomers .
  • Isotopic pattern analysis : HR-MS software (e.g., XCalibur) distinguishes between [M+Na]+^+ and [M+K]+^+ adducts .
  • X-ray crystallography : Resolves ambiguities in solid-state structures (e.g., dihedral angles between benzimidazole and aryl groups) .

Advanced: What strategies improve catalytic efficiency in its synthesis?

Catalytic enhancements include:

  • Nano-SiO2_2 as a sustainable catalyst, reducing reaction time by 30% and improving yield via surface activation of thiol intermediates .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) increase nucleophilicity of the thiolate ion compared to ethanol .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >85% .

Advanced: How do structural modifications affect its pharmacological profile?

Derivatives are tailored via:

  • Substitution at the benzimidazole N1 position : Electron-withdrawing groups (e.g., -CF3_3) enhance antimicrobial activity by 2–4-fold .
  • Triazole-thiazole hybrids : Improve solubility and bioavailability (e.g., LogP reduction from 3.5 to 2.8 via -OH or -OCH3_3 groups) .
  • Alkyne functionalization : Click chemistry with azides generates fluorescent probes for cellular uptake studies .

Advanced: How to address low reproducibility in biological assays?

Critical factors include:

  • Batch purity validation : HPLC purity >95% (C18 column, acetonitrile/water gradient) to exclude byproducts .
  • Standardized assay protocols : Fixed DMSO concentrations (<1% v/v) to avoid solvent toxicity artifacts .
  • Positive controls : Comparative IC50_{50} values against reference drugs (e.g., ciprofloxacin for antimicrobial assays) .

Advanced: What in silico tools predict its ADMET properties?

  • SwissADME : Estimates LogP, GI absorption, and BBB permeability (e.g., moderate absorption for derivatives with TPSA <90 Ų) .
  • ProTox-II : Flags hepatotoxicity risks via structural alerts (e.g., benzimidazole cores) .
  • Molinspiration : Screens for lead-likeness (e.g., MW <500, H-bond donors <5) .

Advanced: How to analyze its luminescent properties for OLED applications?

  • Time-dependent DFT (TD-DFT) : Predicts emission wavelengths (e.g., 450–470 nm for benzimidazole-triazine hybrids) .
  • Cyclic voltammetry : Measures HOMO-LUMO gaps (reported ~3.2 eV) .
  • Solid-state PL spectroscopy : Quantifies quantum yield (e.g., 15–20% in PMMA matrices) .

Advanced: What mechanistic insights explain its dual antimicrobial/anticancer activity?

  • Thiol-disulfide exchange : The propynylthio group disrupts microbial redox homeostasis .
  • EGFR kinase inhibition : Benzimidazole mimics adenine in ATP-binding pockets (Kd_d ~50 nM via SPR) .
  • ROS generation : Alkynyl groups induce oxidative stress in cancer cells (2-fold ROS increase in A549 cells) .

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